N-[2-(Aminomethyl)phenyl]-N-methylacetamide;hydrochloride
Description
N-[2-(Aminomethyl)phenyl]-N-methylacetamide hydrochloride is an acetamide derivative featuring a methyl-substituted nitrogen and a 2-aminomethylphenyl group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
N-[2-(aminomethyl)phenyl]-N-methylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8(13)12(2)10-6-4-3-5-9(10)7-11;/h3-6H,7,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWARSENNTROXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC=C1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(aminomethyl)phenyl]-N-methylacetamide;hydrochloride typically involves the reaction of 2-(aminomethyl)aniline with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Catalyst: Acidic catalyst such as hydrochloric acid
Solvent: Organic solvents like ethanol or methanol
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(aminomethyl)phenyl]-N-methylacetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Nucleophiles like halides or alkoxides in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted acetamide derivatives
Scientific Research Applications
Chemistry
N-[2-(Aminomethyl)phenyl]-N-methylacetamide;hydrochloride serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions, including:
- Oxidation : Can be oxidized to form nitroso or nitro derivatives using agents like potassium permanganate.
- Reduction : Reduction reactions yield amine derivatives using sodium borohydride.
- Substitution : The amine group can undergo nucleophilic substitution, allowing for the introduction of various substituents.
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxidation | KMnO₄ | Nitroso derivatives |
| Reduction | NaBH₄ | Amine derivatives |
| Substitution | Nucleophiles | Substituted acetamide derivatives |
Biology
In biological research, this compound has been employed to study enzyme interactions and receptor binding. Its ability to modulate the activity of specific molecular targets makes it valuable for exploring biochemical pathways.
- Mechanism of Action : The compound interacts with enzymes and receptors, potentially influencing their activity through hydrogen bonding and hydrophobic interactions.
Medicine
This compound is investigated for its therapeutic properties:
- Anticonvulsant Activity : Research indicates that derivatives exhibit significant protection against seizures in animal models. For instance, modifications in structure have been shown to enhance efficacy against seizures induced by maximal electroshock and pentylenetetrazole. Case Study : A study synthesized several analogs that demonstrated varying anticonvulsant activities, emphasizing the importance of structural modifications.
- Antiproliferative Activity : Related compounds have shown effectiveness against cancer cell lines, with IC50 values indicating their potential as anticancer agents.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline | HeLa | 0.50 |
| 2,4-bis[(substituted-aminomethyl)phenyl]quinoline | MDA-MB-231 | 3.58 |
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing agrochemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of N-[2-(aminomethyl)phenyl]-N-methylacetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Table 2: Spectroscopic Data Comparison
Key Findings and Implications
- Pharmacological Gaps : While analogs like Compound 35 () show specific enzyme inhibition, the target compound’s bioactivity remains unstudied, warranting further research.
Biological Activity
N-[2-(Aminomethyl)phenyl]-N-methylacetamide;hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound has the molecular formula C₉H₁₂ClN₂O and features an aminomethyl group attached to a phenyl ring, with a methylacetamide moiety. The compound is characterized by its ability to interact with various biological targets, which can lead to significant pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂ClN₂O |
| Molecular Weight | 188.66 g/mol |
| Solubility | Soluble in water and organic solvents |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound modulates the activity of these targets, which can lead to various pharmacological effects. For instance, it has been shown to exhibit anticonvulsant properties by binding to neuronal voltage-sensitive sodium channels, influencing neurotransmitter release, and affecting neuronal excitability .
Anticonvulsant Activity
Research indicates that derivatives of N-[2-(Aminomethyl)phenyl]-N-methylacetamide have been evaluated for their anticonvulsant activity. In studies using animal models, certain derivatives demonstrated significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) .
- Case Study : A study synthesized several analogs of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were tested for anticonvulsant activity. The results indicated that modifications in the structure significantly influenced the anticonvulsant efficacy, highlighting the importance of specific substituents on the phenyl ring .
Antiproliferative Activity
Recent investigations have also explored the antiproliferative effects of related compounds on cancer cell lines. For example, derivatives with similar structural motifs were tested against cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cell lines, showing IC50 values ranging from 0.33 to 7.10 μM .
- Table: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline | HeLa | 0.50 |
| 2,4-bis[(substituted-aminomethyl)phenyl]quinoline | MDA-MB-231 | 3.58 |
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence and position of substituents on the phenyl ring significantly affect the biological activity of the compound. For instance, fluorinated derivatives exhibited enhanced anticonvulsant activity compared to their non-fluorinated counterparts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(Aminomethyl)phenyl]-N-methylacetamide hydrochloride, and how is purity validated?
- Methodology :
- Step 1 : Start with 2-nitrobenzaldehyde. Reduce the nitro group to an amine via catalytic hydrogenation (H₂/Pd-C) to yield 2-aminomethylphenylamine.
- Step 2 : Acetylate the amine using acetic anhydride in the presence of a base (e.g., triethylamine) to form the acetamide intermediate.
- Step 3 : Methylate the secondary amine using methyl iodide under basic conditions.
- Step 4 : Convert the free base to the hydrochloride salt by treating with HCl in an aprotic solvent (e.g., dichloromethane).
- Validation : Confirm purity via HPLC (retention time consistency, e.g., ~1.05–1.21 min for analogous compounds ), HRMS (mass accuracy <5 ppm), and NMR (e.g., absence of residual solvent peaks in H/C spectra) .
Q. How are structural discrepancies resolved when characterizing this compound?
- Methodology :
- Use orthogonal techniques: Compare H NMR chemical shifts (e.g., methylacetamide protons at δ 2.0–2.2 ppm, aromatic protons at δ 6.8–7.5 ppm) with computational predictions (DFT or molecular modeling) .
- Cross-validate with C NMR and IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) .
- Address contradictions (e.g., unexpected melting points) by repeating synthesis under inert atmosphere to rule out oxidation .
Advanced Research Questions
Q. How does the 2-aminomethyl substitution on the phenyl ring influence biological activity compared to 4-substituted analogs?
- Methodology :
- In vitro assays : Test inhibition of kallikrein-related peptidase 6 (KLK6) using fluorogenic substrates, comparing IC₅₀ values of 2- vs. 4-substituted derivatives (e.g., 2-substituted may show enhanced steric hindrance, altering enzyme binding) .
- Molecular docking : Simulate binding poses in KLK6 active sites (e.g., using AutoDock Vina) to assess positional effects on hydrogen bonding and hydrophobic interactions .
- Data interpretation : Lower activity in 2-substituted derivatives may correlate with reduced solubility (LogD ~1.5–2.0 vs. 1.2–1.8 for 4-substituted analogs) .
Q. What experimental strategies address contradictory results in oligodendrocyte growth promotion assays?
- Methodology :
- Dose-response optimization : Test concentrations from 1 nM–100 μM to identify non-linear effects (e.g., biphasic responses due to off-target effects at high doses) .
- Control experiments : Use siRNA knockdown of KLK6 to confirm target specificity. Compare with positive controls (e.g., BDNF) and negative controls (DMSO vehicle) .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to differentiate assay variability (e.g., ±15% cell viability variation) from true biological effects .
Q. How can metabolic stability and plasma protein binding be evaluated for this compound?
- Methodology :
- Microsomal stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) .
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis. For example, >90% binding may limit free drug availability, requiring structural modifications (e.g., adding polar groups) .
- Correlation with LogD : Compounds with LogD >2.0 (predicted via ACD/Labs) often exhibit higher protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
